

# A Technical Guide to the Spectroscopic Analysis of H-Leu-Asp-OH

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Compound of Interest		
Compound Name:	H-Leu-Asp-OH	
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This guide provides a summary of expected spectroscopic data for the dipeptide Leucyl-Aspartic Acid (H-Leu-Asp-OH). Due to the absence of a complete, publicly available experimental dataset for this specific molecule, this document consolidates theoretical values, data from its constituent amino acids, and representative mass spectrometry data. It is intended to serve as a reference for researchers, scientists, and professionals in drug development engaged in the analysis of small peptides.

### **Molecular Structure and Properties**

**H-Leu-Asp-OH** is a dipeptide composed of Leucine and Aspartic Acid.

• IUPAC Name: 2-[(2-amino-4-methylpentanoyl)amino]butanedioic acid[1]

Molecular Formula: C10H18N2O5[1]

Molecular Weight: 246.26 g/mol [1]

## **Mass Spectrometry Data**

Mass spectrometry is a key technique for determining the molecular weight and structure of peptides. For **H-Leu-Asp-OH**, the expected monoisotopic mass is 246.1216 Da. Ionization, typically via electrospray (ESI), would likely produce protonated ([M+H]+) or sodiated ([M+Na]+) molecular ions.

Table 1: Mass Spectrometry Data for H-Leu-Asp-OH



lon	Observed m/z	Source
[M+H]+	247.1289	NIST Mass Spectrometry Data Center
[M+Na]+	269.1108	MassBank of North America (MoNA)

Data sourced from PubChem CID 3328705.[1]

Tandem MS (MS/MS) experiments provide structural information through fragmentation. Common fragment ions (b and y ions) arise from the cleavage of the peptide backbone.

Table 2: Major MS/MS Fragment Ions for [M+H]+ Precursor

Fragment Ion (m/z)	Putative Assignment
229	y <sub>2</sub> - H <sub>2</sub> O
199	-
85.9	b1 - H2O

Data sourced from NIST Mass Spectrometry Data Center via PubChem.[1]

# Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Experimental NMR spectra for **H-Leu-Asp-OH** are not readily available in public databases. The following tables present predicted chemical shifts (<sup>1</sup>H and <sup>13</sup>C) based on the individual amino acid residues and typical values for dipeptides. Actual shifts will be dependent on the solvent, pH, and temperature.

Table 3: Predicted <sup>1</sup>H NMR Chemical Shifts



Proton	Predicted Chemical Shift (ppm)	Multiplicity	Notes
Leucine Residue			
α-Н	~ 4.2 - 4.5	Doublet	Coupled to amide proton and β-protons.
β-CH <sub>2</sub>	~ 1.5 - 1.8	Multiplet	
у-СН	~ 1.6 - 1.9	Multiplet	
δ-CH₃ (2)	~ 0.9	Doublet	Two diastereotopic methyl groups.
Amine (-NH <sub>2</sub> )	~ 8.0 - 8.5	Broad	Shift is highly dependent on solvent and pH.
Aspartic Acid Residue			
α-Н	~ 4.5 - 4.8	Doublet	Coupled to amide proton and β-protons.
β-CH <sub>2</sub>	~ 2.7 - 2.9	Multiplet	Two diastereotopic protons.
Amide (-NH-)	~ 8.2 - 8.8	Doublet	Peptide bond amide proton.
Carboxyl (-COOH) (2)	> 10.0	Broad	Often not observed due to exchange.

Table 4: Predicted <sup>13</sup>C NMR Chemical Shifts



Carbon	Predicted Chemical Shift (ppm)
Leucine Residue	
Carbonyl (C=O)	~ 173 - 176
α-С	~ 52 - 55
β-С	~ 40 - 43
у-С	~ 24 - 26
δ-C (2)	~ 21 - 23
Aspartic Acid Residue	
Carbonyl (C=O)	~ 171 - 174
α-С	~ 50 - 53
β-С	~ 36 - 39
Side-chain Carboxyl (C=O)	~ 175 - 178

# Infrared (IR) Spectroscopy Data

An experimental IR spectrum for **H-Leu-Asp-OH** is not publicly available. The expected characteristic absorption bands are based on the functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands



Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Mode	Intensity
3300 - 2500	Carboxylic Acid O-H	Stretch	Strong, Broad
3400 - 3200	Amine/Amide N-H	Stretch	Medium
3000 - 2850	Alkyl C-H	Stretch	Medium
1730 - 1700	Carboxylic Acid C=O	Stretch	Strong
1680 - 1630	Amide I (C=O)	Stretch	Strong
1560 - 1520	Amide II (N-H bend)	Bend	Medium
1450 - 1350	С-Н	Bend	Variable
1300 - 1200	C-O	Stretch	Medium

# **Experimental Protocols**

Detailed protocols for acquiring spectroscopic data for a novel dipeptide would involve the following general steps.

### Mass Spectrometry (LC-MS/MS)

- Sample Preparation: Dissolve a small amount of H-Leu-Asp-OH (typically ~1 mg/mL) in a suitable solvent mixture such as 50:50 water/acetonitrile with 0.1% formic acid to promote ionization.
- Chromatography: Inject the sample onto a reverse-phase column (e.g., C18) using a liquid chromatography system. Elute the peptide using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
- MS Analysis:
  - Instrument: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF.
  - Ionization Mode: Electrospray Ionization (ESI) in positive mode.



- Full Scan (MS1): Acquire data over a mass range of m/z 100-500 to detect the [M+H]<sup>+</sup> and [M+Na]<sup>+</sup> ions.
- Tandem MS (MS2): Perform data-dependent acquisition to select the precursor ion (e.g., m/z 247.1) for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Analyze the resulting fragment ions to confirm the peptide sequence.

#### NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **H-Leu-Asp-OH** in 0.5-0.7 mL of a deuterated solvent (e.g., D<sub>2</sub>O or DMSO-d<sub>6</sub>). D<sub>2</sub>O is common for peptides, but will result in the exchange of labile protons (NH, OH).
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
- Data Acquisition:
  - ¹H NMR: Acquire a standard 1D proton spectrum.
  - <sup>13</sup>C NMR: Acquire a proton-decoupled 1D carbon spectrum.
  - 2D NMR: For complete assignment, experiments such as COSY (¹H-¹H correlation),
    HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) are necessary.

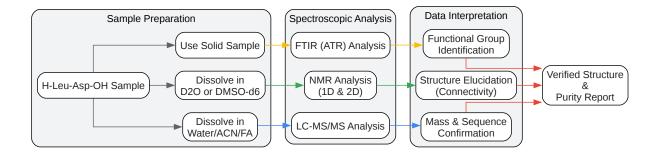
#### **IR Spectroscopy**

- Sample Preparation: The sample is typically analyzed as a solid.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling.
- Data Acquisition: Place a small amount of the solid sample directly on the ATR crystal.
  Acquire the spectrum over the mid-IR range (e.g., 4000-400 cm<sup>-1</sup>). Collect and average multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

# **Visualization of Analytical Workflow**



The general workflow for the characterization of a dipeptide like **H-Leu-Asp-OH** involves synthesis or procurement, followed by a series of spectroscopic analyses to confirm its identity and purity.



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Caption: Workflow for the spectroscopic characterization of **H-Leu-Asp-OH**.

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## References

- 1. Leu-Asp | C10H18N2O5 | CID 3328705 PubChem [pubchem.ncbi.nlm.nih.gov]
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